3-Ethyl-4-(1-hydroxyethyl)benzonitrile
Description
3-Ethyl-4-(1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative featuring an ethyl group at the benzene ring’s position 3 and a 1-hydroxyethyl (-CH(OH)CH₃) group at position 4.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-ethyl-4-(1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6,8,13H,3H2,1-2H3 |
InChI Key |
PQYHWCQMODJHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This process typically requires acidic conditions and elevated temperatures .
Industrial Production Methods: Industrial production of benzonitrile derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of ionic liquids as co-solvents and catalysts has been explored to facilitate the synthesis of benzonitrile compounds, offering a greener and more sustainable approach .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-(1-hydroxyethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The ethyl and hydroxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed:
Oxidation: Formation of 3-ethyl-4-(1-oxoethyl)benzonitrile.
Reduction: Formation of 3-ethyl-4-(1-aminoethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Ethyl-4-(1-hydroxyethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-4-(1-hydroxyethyl)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The hydroxyethyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and synthetic differences between 3-Ethyl-4-(1-hydroxyethyl)benzonitrile and related compounds:
Key Observations:
- Substituent Effects: The 1-hydroxyethyl group in the target compound introduces steric bulk and hydrogen-bonding capability compared to simpler analogs like 3-Ethyl-4-hydroxy-5-Methylbenzonitrile. This may enhance solubility in polar solvents but reduce thermal stability relative to non-hydroxylated derivatives.
- Molecular Weight: The target compound’s higher molecular weight (175.22 vs.
Nonlinear Optical Properties
The oxazole derivative, 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile, exhibits a high βHRS value (45 × 10⁻³⁰ cm⁴·statvolt⁻¹) due to its extended π-conjugated system . However, the ethyl group could stabilize the aromatic ring, offering a balance between electron donation and steric hindrance.
Stability and Volatility
Benzonitrile’s low boiling point (191°C) correlates with reliable aging profiles in analytical studies, whereas high-BP compounds like pyrene (393°C) show poor reproducibility . The target compound’s predicted higher BP (due to substituents) may reduce volatility, enhancing stability in storage but complicating purification via distillation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
